molecular formula C22H26FN5O2 B2692167 9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 877803-33-3

9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2692167
CAS No.: 877803-33-3
M. Wt: 411.481
InChI Key: MLGYHNZNQBZHEE-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a fluorophenyl group, and a pyrimido[1,2-g]purine core

Preparation Methods

The synthesis of 9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves several steps, including the formation of the pyrimido[1,2-g]purine core and the introduction of the cyclohexyl and fluorophenyl groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimido[1,2-g]purine derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-10-16(23)11-9-15)27-13-5-12-26(21(27)24-19)17-6-3-2-4-7-17/h8-11,17H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGYHNZNQBZHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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